(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid
Description
Chemical Identity and Nomenclature
(E)-3-[2-(3,5-Difluorophenoxy)phenyl]-2-propenoic acid is a fluorinated aromatic compound with systematic nomenclature reflecting its structural complexity. Its IUPAC name, (2E)-3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid , specifies the stereochemistry (E-configuration), substituent positions, and functional groups. The compound’s CAS registry number, 886361-03-1 , uniquely identifies it in chemical databases.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₀F₂O₃ | |
| Molecular weight | 276.24 g/mol | |
| SMILES | C=CC(=O)Oc1cc(F)cc(F)c1 | |
| InChI Key | YYTZSEVRYLWYAZ-AATRIKPKSA-N |
Synonyms include (E)-3-(2-(3,5-difluorophenoxy)phenyl)acrylic acid and trans-2-(3,5-difluorophenoxy)cinnamic acid , emphasizing its relationship to cinnamic acid derivatives.
Relationship to Cinnamic Acid Family
This compound belongs to the cinnamic acid family , characterized by a phenylpropanoid backbone (C₆-C₃) with an acrylic acid group. Cinnamic acid derivatives are widely studied for their biological and pharmacological properties. The structural modifications in this molecule include:
- Difluorophenoxy substitution : A 3,5-difluorophenoxy group at the 2-position of the phenyl ring.
- Extended conjugation : The (E)-configured double bond between C2 and C3 enhances planar geometry.
Comparative Structural Features:
| Feature | Cinnamic Acid | This compound |
|---|---|---|
| Core structure | Phenylacrylic acid | Difluorophenoxy-substituted phenylacrylic acid |
| Substituents | Unsubstituted phenyl ring | 3,5-Difluorophenoxy group at C2 |
| Conjugation | Single double bond | Extended conjugation via (E)-configuration |
| Biological relevance | Antioxidant, antimicrobial | Potential kinase inhibition, antimicrobial activity |
The difluorophenoxy group introduces electron-withdrawing effects, altering reactivity and binding interactions compared to unsubstituted cinnamic acid.
Structural Significance of the (E)-Configuration
The (E)-configuration (trans isomer) is critical for the compound’s molecular geometry and intermolecular interactions. Key implications include:
- Planar geometry : The trans arrangement minimizes steric hindrance between the difluorophenoxy group and the acrylic acid moiety, favoring a linear structure.
- Conformational stability : Density functional theory (DFT) studies show that (E)-isomers of cinnamic acid derivatives are more thermodynamically stable than (Z)-isomers in both gas and solvent phases.
- Biological activity : The (E)-configuration enhances interactions with hydrophobic enzyme pockets, as seen in protein kinase inhibitors.
E/Z Isomer Comparison:
| Property | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Stability | More stable (ΔG = -2.34 kJ/mol) | Less stable |
| Dipole moment | Lower | Higher |
| Solubility | Moderate in nonpolar solvents | Higher in polar solvents |
The prevalence of the (E)-isomer in commercial and natural sources underscores its practical significance.
Historical Context and Discovery
The compound emerged from efforts to optimize cinnamic acid derivatives for pharmaceutical applications. Key milestones include:
- Synthetic routes : Early methods involved Perkin condensation or Knoevenagel reactions , but modern syntheses use palladium-catalyzed cross-coupling between 2-bromophenylpropenoic acid and 3,5-difluorophenol boronic esters.
- Patent development : A 1997 patent (US5786507A) described hydrogenation and oxidation steps to produce related phenylpropionic acids, highlighting industrial interest.
- Pharmaceutical relevance : The compound’s structural analogs are intermediates for HIV protease inhibitors and kinase-targeted therapies.
Timeline of Key Advances:
| Year | Development | Significance |
|---|---|---|
| 1997 | Hydrogenation-oxidation process patented | Enabled scalable synthesis of analogs |
| 2016 | DFT studies on conformational stability | Clarified (E)-isomer dominance |
| 2020 | Biological evaluation of derivatives | Linked structure to kinase inhibition |
This compound exemplifies the interplay between structural modification and functional optimization in medicinal chemistry.
Properties
IUPAC Name |
(E)-3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c16-11-7-12(17)9-13(8-11)20-14-4-2-1-3-10(14)5-6-15(18)19/h1-9H,(H,18,19)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTZSEVRYLWYAZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid typically involves the following steps:
Formation of the Difluorophenoxy Intermediate: The initial step involves the preparation of 3,5-difluorophenol, which is then reacted with a suitable halogenated benzene derivative to form the difluorophenoxy intermediate.
Coupling Reaction: The difluorophenoxy intermediate is then subjected to a coupling reaction with a propenoic acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid group to an alcohol or alkane.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The propenoic acid group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue identified is (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid, a component of 3,6'-Disinapoyl sucrose (CAS unspecified, ). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural and Functional Insights
Substituent Effects on Bioactivity The 3,5-difluorophenoxy group in the target compound introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability compared to the methoxy/hydroxy substituents in its analogue . Fluorine atoms may also facilitate hydrogen bonding with biological targets, a critical feature in kinase or protease inhibitors.
Conformational Differences The phenoxy linkage in the target compound introduces rotational flexibility, which may reduce steric hindrance compared to the rigid methoxy/hydroxy-substituted phenyl ring in the analogue. This flexibility could optimize binding to shallow enzyme active sites.
Applications in Research
- While the target compound is primarily a research chemical (), its analogue is explicitly used in pharmacological and cosmetic research, suggesting divergent therapeutic niches. The fluorinated compound’s stability may make it suitable for in vivo studies, whereas the polar analogue might excel in antioxidant or anti-inflammatory assays .
Biological Activity
(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid, also known as a derivative of phenylacrylic acid, has garnered attention in recent years for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound's chemical formula is , and it features a phenylacrylic backbone with a difluorophenoxy substituent. Its molecular structure is crucial for its biological activity, influencing how it interacts with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- In vitro Studies : In laboratory settings, the compound has been shown to reduce the viability of several cancer cell lines, including prostate and breast cancer cells.
Table 1: Anticancer Activity Data
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through various assays:
- Inhibition of Pro-inflammatory Cytokines : The compound has demonstrated the ability to reduce levels of IL-6 and TNF-alpha in macrophage cultures.
- Animal Models : In vivo studies using murine models of inflammation have shown significant reductions in edema and inflammatory markers following treatment with the compound.
Table 2: Anti-inflammatory Activity Data
3. Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various pathogens:
- Broad-spectrum Activity : The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Mechanism : It is believed that the compound disrupts bacterial cell membranes and interferes with metabolic processes.
Table 3: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Study 1: Cancer Cell Line Inhibition
In a study published in Cancer Letters, researchers treated PC3 prostate cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Case Study 2: In Vivo Anti-inflammatory Effects
A murine model of arthritis was used to assess the anti-inflammatory effects of the compound. Mice treated with this compound showed significant reductions in joint swelling compared to the control group, supporting its therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid, and how do reaction conditions influence yield?
- The synthesis typically involves coupling a 3,5-difluorophenoxy-substituted benzaldehyde with malonic acid derivatives under acidic or basic conditions. For example, Knoevenagel condensation between 2-(3,5-difluorophenoxy)benzaldehyde and malonic acid in refluxing ethanol with piperidine as a catalyst can yield the (E)-isomer selectively due to steric and electronic effects . Solvent choice (e.g., ethanol vs. DMF) and temperature (80–100°C) significantly impact reaction efficiency and stereoselectivity.
Q. How can the purity and stereochemistry of this compound be validated post-synthesis?
- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>98% recommended for biological studies) .
- NMR : Confirm the (E)-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons in NMR) and NMR signals for the α,β-unsaturated carbonyl group (~167–170 ppm) .
- X-ray crystallography : For definitive stereochemical assignment, single-crystal X-ray analysis is ideal .
Q. What are the key physicochemical properties relevant to its solubility and stability in biological assays?
- Solubility : Poor aqueous solubility (logP ~3.5 predicted) necessitates DMSO or ethanol as stock solvents. Additives like cyclodextrins or surfactants (e.g., Tween-80) can improve solubility for in vitro studies .
- Stability : Susceptible to photodegradation due to the α,β-unsaturated carbonyl group. Store at -20°C in amber vials under inert gas (e.g., argon) .
Advanced Research Questions
Q. How does fluorination at the 3,5-positions of the phenoxy group influence bioactivity compared to non-fluorinated analogs?
- Fluorination enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 3-(3,5-dimethylphenoxy) derivatives) show that fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition assays) .
- Methodology : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics. Pair with computational docking (e.g., AutoDock Vina) to map fluorine’s role in ligand-protein interactions .
Q. What strategies resolve contradictions in reported IC50 values across enzymatic assays?
- Source variability : Differences in enzyme isoforms (e.g., human vs. murine COX-2) or assay buffers (e.g., ionic strength, pH) can alter activity. Standardize protocols using commercially available recombinant enzymes (e.g., Sigma-Aldridge) .
- Data normalization : Include positive controls (e.g., celecoxib for COX-2) and normalize activity to protein concentration (Bradford assay) .
Q. How can computational methods predict the compound’s pharmacokinetic profile?
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F = ~65–75), blood-brain barrier permeability (low), and CYP450 inhibition risk (moderate for CYP2C9) .
- MD simulations : Run molecular dynamics (GROMACS) to assess binding mode stability in physiological conditions (e.g., 150 mM NaCl, 310 K) .
Q. What structural modifications enhance selectivity for target enzymes over off-target receptors?
- SAR studies : Replace the propenoic acid moiety with bioisosteres (e.g., tetrazole or sulfonamide) to reduce off-target binding. Fluorine substitution at the phenyl ring’s para-position (instead of 3,5-) may improve selectivity .
- In vitro testing : Screen modified analogs against panels of GPCRs or kinases (e.g., Eurofins CEREP panels) .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies in cytotoxicity profiles between cancer cell lines?
- Hypothesis : Variable expression of drug transporters (e.g., ABCB1) or metabolic enzymes (e.g., CYP3A4) across cell lines.
- Validation :
- Perform RT-qPCR to quantify transporter/enzyme mRNA levels.
- Co-treat with inhibitors (e.g., verapamil for ABCB1) to assess efflux effects .
Q. What analytical techniques differentiate degradation products during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
